Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” is a chemical compound with diverse applications in scientific research1. Its complex structure enables investigations into various fields, from drug discovery to material science1.
Synthesis Analysis
The synthesis of this compound involves specific precursor chemicals2. However, the exact synthesis process for “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular formula of “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” is C16H21BrFNO33. However, the detailed molecular structure analysis is not available in the retrieved resources.
Chemical Reactions Analysis
The specific chemical reactions involving “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Characterization
- Synthesis of Piperidine Derivatives : Tert-butyl-4-hydroxypiperidine-1-carboxylate is a precursor in synthesizing various biologically active compounds, including crizotinib, an important cancer medication (Kong et al., 2016).
- Role in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is used in synthesizing small molecule anticancer drugs (Zhang et al., 2018).
- Synthetic Pathways and Structural Analysis : The molecule has been characterized using various spectroscopic methods, confirming its structure and aiding in the development of synthetic routes for related compounds (Sanjeevarayappa et al., 2015).
Pharmaceutical Applications
- Intermediate in Drug Synthesis : It acts as a key intermediate in the synthesis of various pharmaceuticals, such as Vandetanib, used in treating cancer (Wang et al., 2015).
- Development of Potent Deoxycytidine Kinase Inhibitors : A derivative, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, is crucial in preparing potent deoxycytidine kinase inhibitors, highlighting its significance in cancer treatment (Zhang et al., 2009).
Molecular Structure and Properties
- X-ray Crystallography : The structure of related compounds has been studied through X-ray crystallography, providing insights into molecular packing and intermolecular interactions, crucial for understanding its behavior in different environments (Didierjean et al., 2004).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Some derivatives have been screened for antibacterial and anthelmintic activities, with varying degrees of effectiveness, suggesting potential for further exploration in these areas (Sanjeevarayappa et al., 2015).
Safety And Hazards
The safety data sheet for “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” suggests that it should only be used for research and development by, or directly under the supervision of, a technically qualified individual4. However, detailed safety and hazard information is not available in the retrieved resources.
Future Directions
“Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” is a valuable tool for advancing scientific knowledge, with potential applications in various fields, from drug discovery to material science1. However, the specific future directions for this compound are not explicitly mentioned in the available resources.
Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
properties
IUPAC Name |
tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-6-4-13(5-7-19)21-14-9-11(17)8-12(18)10-14/h8-10,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYMFXUDSWLTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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